N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide
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Overview
Description
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its pyrimidine ring, which is substituted with ethoxy and dimethyl groups, and a pentanamide side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide typically involves the reaction of 2-ethoxy-4,6-dimethylpyrimidine with a suitable pentanamide derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, Suzuki–Miyaura coupling is a widely-applied method for forming carbon-carbon bonds, which can be utilized in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and dimethyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and medicinal chemistry.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. The pyrimidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide: Similar in structure but with a phenylacetamide side chain.
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-2-phenoxyacetamide: Contains a phenoxyacetamide side chain, offering different chemical properties and applications.
Uniqueness
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide is unique due to its specific substitution pattern on the pyrimidine ring and the pentanamide side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-5-7-8-11(17)16-12-9(3)14-13(18-6-2)15-10(12)4/h5-8H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQKXHHGOMVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C(N=C1C)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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